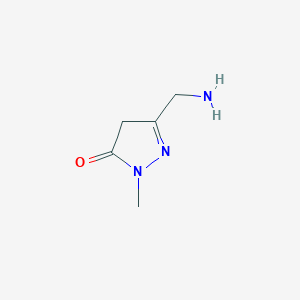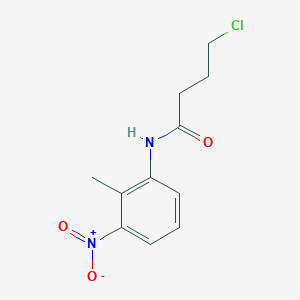
3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one
Übersicht
Beschreibung
3-(Aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one, also known as AMMP, is a versatile and widely used compound in the field of organic chemistry. It is an aminomethyl group-containing pyrazole derivative, which is a heterocyclic compound consisting of five atoms of carbon and nitrogen. AMMP has a wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst, reagent, and intermediate in organic synthesis.
Wissenschaftliche Forschungsanwendungen
3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one has a wide range of applications in scientific research. It has been used as a catalyst in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a reagent in the synthesis of various organic compounds, such as polymers, dyes, and other organic compounds. Additionally, this compound has been used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and other organic compounds.
Wirkmechanismus
The mechanism of action of 3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one is based on the Mannich reaction. The Mannich reaction is a nucleophilic substitution reaction in which an amine reacts with an aldehyde or ketone in the presence of an acid catalyst to form an aminomethyl group-containing product. The reaction of this compound with an amine is a nucleophilic substitution reaction in which the amine is the nucleophile and the this compound is the electrophile. The reaction proceeds through the formation of an intermediate, which is then attacked by the amine to form the product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely unknown. However, it is known that this compound can act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. Additionally, this compound has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties. It has also been shown to have some cytotoxic effects in certain cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantages of using 3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one in lab experiments are its versatility and its ability to act as a catalyst in the synthesis of various organic compounds. Additionally, this compound is a relatively inexpensive compound that is easily accessible. The main limitation of using this compound in lab experiments is its potential toxicity. Therefore, it is important to use caution when handling and using this compound in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one. One potential direction is to further explore its potential applications as a catalyst, reagent, and intermediate in organic synthesis. Additionally, further research into its biochemical and physiological effects is needed to better understand its potential uses in pharmaceuticals, agrochemicals, and other organic compounds. Finally, further research into its potential toxicity and safety should be conducted in order to ensure its safe use in lab experiments.
Eigenschaften
IUPAC Name |
5-(aminomethyl)-2-methyl-4H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-8-5(9)2-4(3-6)7-8/h2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYARFURQHZIJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=N1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6,7-difluoro-1-(3-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B3034014.png)
![7-chloro-4-[3-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B3034015.png)


![3-[(3,5-dimethylphenyl)sulfonyl]-6,7-difluoro-1-methylquinolin-4(1H)-one](/img/structure/B3034019.png)


![6-(3-chloropropanoyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3034022.png)



![1-[4-(Acetylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3034031.png)
